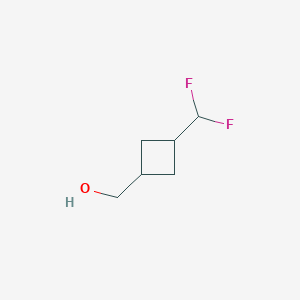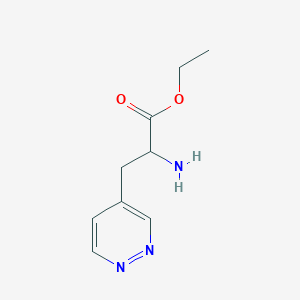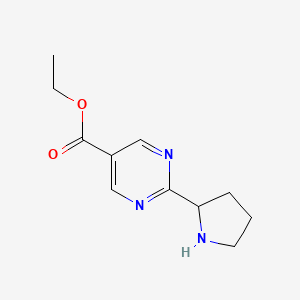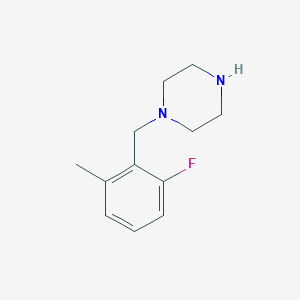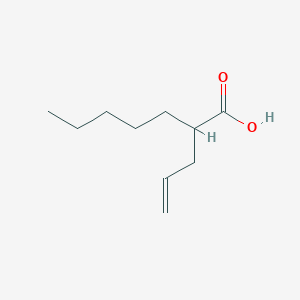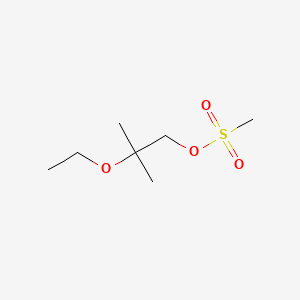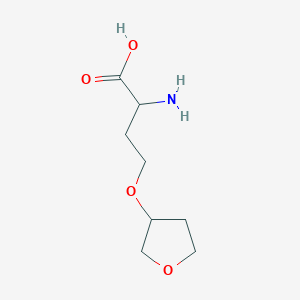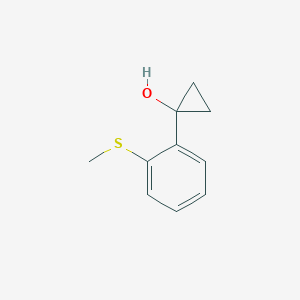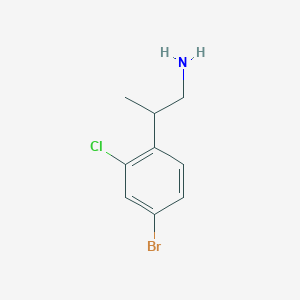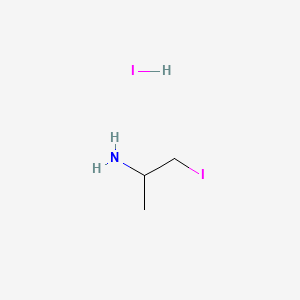
1-Iodopropan-2-amine hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodopropan-2-amine hydroiodide is an organic compound with the molecular formula C3H8IN It is a derivative of 1-iodopropane, where the iodine atom is attached to the first carbon of the propane chain, and an amine group is attached to the second carbon
Méthodes De Préparation
The synthesis of 1-iodopropan-2-amine hydroiodide typically involves the reaction of 1-iodopropane with ammonia or an amine under specific conditions. One common method is the nucleophilic substitution reaction, where 1-iodopropane reacts with ammonia to form the desired amine compound. The reaction can be carried out in an aqueous or alcoholic medium, often at elevated temperatures to increase the reaction rate. Industrial production methods may involve the use of catalysts to enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
1-Iodopropan-2-amine hydroiodide undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide or cyanide ions, to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Iodopropan-2-amine hydroiodide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-iodopropan-2-amine hydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-Iodopropan-2-amine hydroiodide can be compared with other similar compounds, such as:
1-Iodopropane: A simple alkyl iodide used in organic synthesis.
2-Iodopropane: An isomer with the iodine atom attached to the second carbon.
1-Bromopropan-2-amine: A similar compound with a bromine atom instead of iodine
Propriétés
Numéro CAS |
2803856-30-4 |
|---|---|
Formule moléculaire |
C3H9I2N |
Poids moléculaire |
312.92 g/mol |
Nom IUPAC |
1-iodopropan-2-amine;hydroiodide |
InChI |
InChI=1S/C3H8IN.HI/c1-3(5)2-4;/h3H,2,5H2,1H3;1H |
Clé InChI |
VHMUXUOPDWWFOW-UHFFFAOYSA-N |
SMILES canonique |
CC(CI)N.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


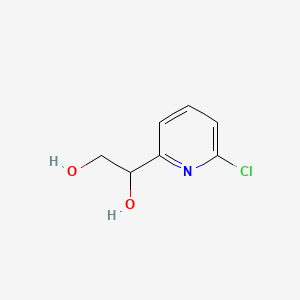
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B13562010.png)
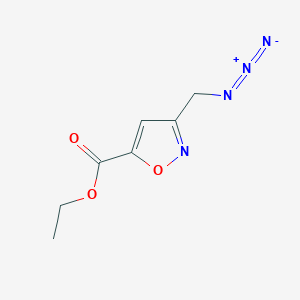
![3-{4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B13562020.png)
